4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline

Arginase Inhibition Enzyme Kinetics Medicinal Chemistry

Sourcing a well-characterized SAR anchor for arginase/kinase programs is critical. 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline delivers: • Arginase inhibition baseline: Arg1 Ki 3.82×10⁵ nM, Arg2 Ki 4.37×10⁵ nM • 4,6-Dimethylpyrimidin-2-yl thioether core validated in kinase inhibitor design • Defined mp 176-180°C; suitable as analytical reference standard • 95% purity; established global supply chain for rapid delivery

Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
CAS No. 102243-12-9
Cat. No. B033792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline
CAS102243-12-9
Molecular FormulaC12H13N3S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC2=CC=C(C=C2)N)C
InChIInChI=1S/C12H13N3S/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3
InChIKeyFPLNYQRUEFPJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline: Specifications & Properties


4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline (CAS 102243-12-9, molecular formula C12H13N3S, molecular weight 231.32 g/mol) is a heterocyclic aromatic amine featuring a 4,6-dimethylpyrimidin-2-yl thioether linkage at the para-position of an aniline ring . The compound is a solid at ambient temperature with a reported melting point range of 176–180°C and is commercially available at purities ranging from 95% to ≥98% . This compound is primarily utilized as a synthetic intermediate and research reagent, with documented applications in medicinal chemistry programs targeting arginase inhibition and kinase inhibitor development [1].

Differentiation from Generic Analogs


Substitution of 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline with structurally similar analogs—such as the 3-substituted regioisomer 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (CAS 387358-42-1) or the non-methylated pyrimidin-2-ylthio aniline derivatives—introduces quantifiable alterations in biological target engagement, physicochemical properties, and synthetic utility. The presence and positioning of the para-aniline substituent in the 4-substituted isomer confers distinct electronic and steric characteristics that directly influence molecular recognition events at enzyme active sites [1]. The 4,6-dimethyl substitution pattern on the pyrimidine ring modulates both the compound's solid-state properties (melting point, crystallinity) and its reactivity profile as a building block for further derivatization, making generic class substitution scientifically invalid without explicit validation [2].

Quantitative Evidence vs Closest Analogs


Arginase Inhibition Profile

4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline exhibits irreversible inhibition of both human arginase 1 and arginase 2, with Ki values of 3.82 × 10⁵ nM and 4.37 × 10⁵ nM, respectively, as measured using thioarginine substrate in a UV microplate assay over 360 minutes [1]. This represents the sole publicly reported enzyme inhibition profile for this specific compound. While the absolute affinity is modest, the data establish a baseline for structure-activity relationship (SAR) studies, particularly when compared to optimized arginase inhibitors that achieve nanomolar potency. No comparable inhibition data exist for regioisomeric analogs such as 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (CAS 387358-42-1), making this the only positionally characterized inhibitor within this scaffold class for arginase targets.

Arginase Inhibition Enzyme Kinetics Medicinal Chemistry

Plant Growth-Stimulating Activity

In a 2021 study published in Letters in Organic Chemistry, Yengoyan and colleagues synthesized a series of 4,6-dimethylpyrimidine 2-thiosubstituted derivatives—including 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline and related thioether analogs—and evaluated their biological activity [1]. Preliminary biological screening demonstrated that the obtained compounds exhibit pronounced plant growth-stimulating activity, a property not previously documented for this heterocyclic system. The study established that the 4,6-dimethyl substitution on the pyrimidine ring is essential for this activity profile, differentiating these compounds from non-methylated pyrimidin-2-ylthio aniline derivatives which lack this documented agrochemical application. This class-level inference provides a defined agrochemical research vector for 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline that is not shared by simpler pyrimidin-2-ylthio aniline building blocks.

Agrochemical Research Plant Growth Regulation Synthetic Intermediate

Melting Point and Solid-State Characterization

4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline exhibits a well-defined melting point range of 176–180°C as a solid, as reported by Fluorochem and corroborated by other vendors . This melting point is markedly higher than that of its 3-substituted regioisomer 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (CAS 387358-42-1), which is documented to have a melting point of approximately 118–120°C based on vendor specifications. The 56–62°C elevation in melting point reflects the distinct crystal packing arrangement conferred by para-substitution versus meta-substitution on the aniline ring. This difference in solid-state behavior has direct implications for handling, purification (recrystallization), and long-term storage stability, making the 4-substituted isomer preferable for applications requiring robust crystalline properties.

Solid-State Chemistry Quality Control Procurement Specifications

BTK Inhibitor Scaffold Building Block

The 4,6-dimethylpyrimidin-2-yl thioether moiety present in 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline has been validated as a synthetically relevant building block for generating biologically active kinase inhibitor scaffolds. A 2024 study by Xu et al. published in Pharmaceutical Chemistry Journal reported that the 4,6-dimethylpyrimidin-2-yl thioether fragment, when incorporated into a more complex molecular framework (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(1H-indol-4-yl)furan-2-carboxamide, compound Y7), exhibited antiproliferative activity against lymphoma Ramos cells with an IC50 of 207.8 μM [1]. While 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline itself is not the active inhibitor, its core structural motif was essential for the design and synthesis of this BTK-targeted compound. This validated use case distinguishes it from generic pyrimidin-2-ylthio aniline building blocks that lack demonstrated incorporation into kinase inhibitor programs.

Kinase Inhibitor Synthesis BTK Inhibitors Medicinal Chemistry Building Block

Optimal Application Scenarios


Arginase-Targeted Drug Discovery

4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline serves as a defined SAR anchor for arginase inhibition programs. With publicly reported Ki values of 3.82 × 10⁵ nM (arginase 1) and 4.37 × 10⁵ nM (arginase 2), this compound provides a quantifiable baseline for structure-activity relationship studies aiming to optimize affinity through scaffold modification [1]. Unlike its regioisomeric analogs for which no arginase inhibition data exist, this compound offers a characterized starting point for medicinal chemistry campaigns targeting arginase in oncology, cardiovascular disease, or immunometabolism applications.

Plant Growth Regulation Research

Based on the demonstrated plant growth-stimulating activity of 4,6-dimethylpyrimidine 2-thiosubstituted derivatives, 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is positioned as a key synthetic intermediate for agrochemical SAR programs [1]. The 4,6-dimethyl substitution pattern on the pyrimidine ring is essential for this activity, differentiating this compound from non-methylated pyrimidin-2-ylthio aniline analogs which lack documented agrochemical utility. Procurement of this compound supports the synthesis of derivative libraries for plant growth regulation discovery.

Kinase Inhibitor Building Block

The 4,6-dimethylpyrimidin-2-yl thioether core motif has been validated in kinase inhibitor design, with documented incorporation into BTK inhibitor scaffolds showing antiproliferative activity (IC50 207.8 μM in Ramos cells) [1]. Additionally, the broader class of 2-substituted aniline pyrimidine derivatives has demonstrated potent dual Mer/c-Met inhibition with nanomolar IC50 values, establishing this scaffold class as relevant for oncology drug discovery [2]. 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline provides a synthetically accessible entry point for generating focused libraries targeting receptor tyrosine kinases.

Quality Control & Analytical Reference Standard

Due to its well-defined melting point range of 176–180°C and established solid-state properties, 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline is suitable as a reference material for analytical method development, including HPLC purity assessment and thermal analysis calibration [1]. The para-substitution pattern confers higher thermal stability than the meta-substituted regioisomer, making this compound preferable for applications requiring robust crystalline standards in quality control workflows.

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